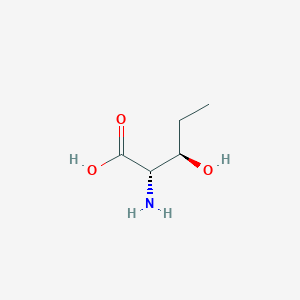

(2S,3R)-3-Hydroxynorvaline

Vue d'ensemble

Description

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid that has garnered interest due to its unique stereochemistry and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group at the third carbon of the norvaline backbone, which imparts distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Hydroxynorvaline typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve the desired configuration. For instance, the enantioselective reduction of keto acids or the use of chiral pool synthesis from naturally occurring amino acids can be employed .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmental friendliness .

Analyse Des Réactions Chimiques

Types of Reactions: (2S,3R)-3-Hydroxynorvaline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The keto group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-ketonorvaline, while reduction can regenerate the original hydroxyl compound .

Applications De Recherche Scientifique

(2S,3R)-3-Hydroxynorvaline has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: It serves as a tool to study enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism by which (2S,3R)-3-Hydroxynorvaline exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site. This interaction can disrupt normal enzyme function and lead to various biological effects .

Comparaison Avec Des Composés Similaires

- (2S,3R)-3-Methylglutamate

- (2S,3R)-3-Alkylglutamates

- (2S,3R)-3-Alkenylglutamates

Comparison: (2S,3R)-3-Hydroxynorvaline is unique due to the presence of the hydroxyl group at the third carbon, which distinguishes it from other similar compounds like (2S,3R)-3-Methylglutamate that have different substituents at the same position.

Activité Biologique

(2S,3R)-3-Hydroxynorvaline is a noncanonical amino acid that has garnered attention for its potential biological activities, particularly in the context of cancer immunology and peptide development. This article explores its biological activity based on recent research findings, case studies, and relevant data.

- Chemical Formula : CHNO

- Molecular Weight : 117.15 g/mol

- CAS Number : 10953556

Research indicates that this compound can enhance the binding affinity of glycopeptides to specific antibodies, which is crucial for vaccine development. For instance, a study demonstrated that a glycopeptide containing this amino acid showed a significant increase in binding affinity to the SM3 antibody compared to its natural counterparts. This enhanced interaction is attributed to conformational changes induced by the presence of this compound, which facilitates better recognition by the immune system .

Cancer Immunology

- Vaccine Development :

- Antibody Binding Studies :

Enzymatic Interactions

Studies have indicated that this compound may influence enzymatic pathways by acting as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. Further investigations are needed to elucidate these interactions fully.

Case Study 1: Glycopeptide Binding Affinity

A recent study focused on the glycopeptide containing this compound and its interaction with the SM3 antibody. The research utilized nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to analyze the conformational dynamics of the glycopeptide in solution. The findings revealed that specific structural features of this compound significantly enhance the binding affinity to the antibody compared to traditional amino acids .

| Glycopeptide Variant | Binding Affinity | Key Structural Features |

|---|---|---|

| 2-Hnv* | High | Enhanced CH/π stacking |

| 2-Thr* | Moderate | Standard hydrogen bonding |

Case Study 2: Immunogenicity Analysis

In another investigation, researchers assessed the immunogenicity of peptides containing this compound in animal models. Results indicated a marked increase in antibody production against tumors when these peptides were administered compared to those without this amino acid .

Future Directions

The unique properties of this compound open avenues for further research:

- Peptide Therapeutics : Exploring its use in peptide-based drugs for various diseases.

- Bioconjugation Techniques : Investigating how this amino acid can be utilized in bioconjugation strategies to improve drug delivery systems.

- Mechanistic Studies : Conducting detailed studies to understand its role in enzymatic pathways and cellular signaling.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449498 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-67-1 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 glycopeptide impact its interaction with anti-MUC1 antibodies?

A: Replacing threonine with this compound in the MUC1 glycopeptide enhances its binding affinity to anti-MUC1 antibodies []. This is attributed to the additional methylene group in the this compound side chain, which strengthens a CH/π interaction within the antigen-antibody complex []. Although an enthalpy-entropy trade-off exists, the enhanced interaction leads to a slightly higher binding affinity compared to the natural threonine-containing counterpart [].

Q2: What is the significance of the conformational dynamics of the this compound containing glycopeptide in its function as a vaccine candidate?

A: Conformational analysis in water revealed that the this compound containing glycopeptide exhibits similar conformational flexibility to the natural threonine-containing variant []. This similarity is crucial because it allows the synthetic antigen to effectively mimic the natural antigen's behavior in solution []. This mimicry is essential for stimulating a robust and specific anti-MUC1 immune response [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.